8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is notable for its unique structural features, which include a sec-butyl group and multiple methyl groups attached to the imidazole ring
Mechanism of Action
Target of Action
Purine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and transporters .
Mode of Action
Purine derivatives often interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s conformation and activity .
Biochemical Pathways
These can include signal transduction pathways, metabolic pathways, and regulatory pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These can include factors such as pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
The synthesis of 8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazole derivatives, such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine. These compounds share a similar core structure but differ in their substituents and overall molecular configuration.
Properties
IUPAC Name |
6-butan-2-yl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-7-8(2)19-9(3)10(4)20-11-12(16-14(19)20)17(5)15(22)18(6)13(11)21/h8H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDGPQWJQVERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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